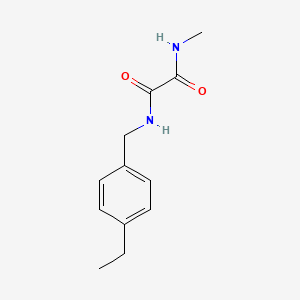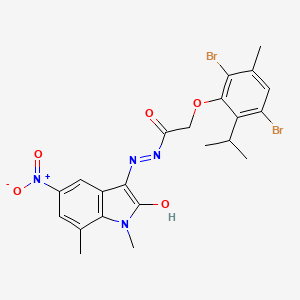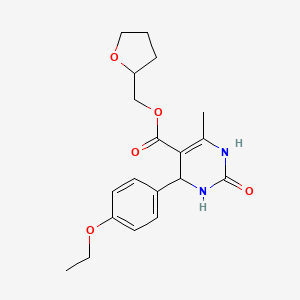![molecular formula C17H17NO2 B5234851 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as PTAD, is a chemical compound that has gained significant attention in scientific research. PTAD is a bicyclic lactam that contains a tricyclic core structure. This compound has been synthesized using various methods and has been investigated for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Pharmacological Profile
A series of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones, including 10-(diphenylmethylene) derivatives, were synthesized and evaluated for their pharmacological properties. These compounds displayed affinities at beta-adrenoceptors, indicating potential beta-adrenolytic activity (Kossakowski et al., 2006).
Spectroscopic Analysis and Molecular Structure
Extensive spectroscopic (FT-IR, FT-Raman) and theoretical studies (using Gaussian09 software) on derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been conducted. These studies focused on understanding the molecular structure, vibrational frequencies, and electronic properties such as HOMO and LUMO analysis, which are critical in determining charge transfer within molecules. Such analyses are fundamental in the study of non-linear optics (Renjith et al., 2014).
Antimicrobial and Antiviral Activities
Derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been evaluated for their antimicrobial and antiviral activities. Studies have demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species. Additionally, certain derivatives have shown activity against the CVB-2 virus and HIV-1 (Stefanska et al., 2009).
Chemical Reactivity and Potential Applications
Research into the chemical reactivity of these compounds has opened doors to potential applications in various fields. For instance, the calculation of first hyperpolarizability hints at the role of these compounds in non-linear optics. Furthermore, molecular docking studies suggest that some derivatives could be relevant in the treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
properties
IUPAC Name |
4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-14-12-6-7-13(10-12)15(14)17(20)18(16)9-8-11-4-2-1-3-5-11/h1-7,12-15H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUDVYKKFBEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
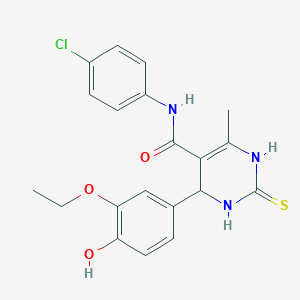
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
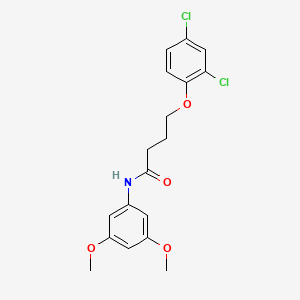
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
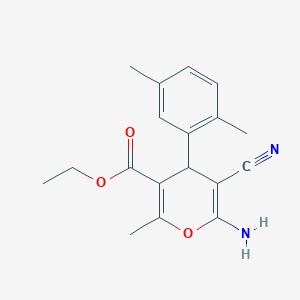
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)
